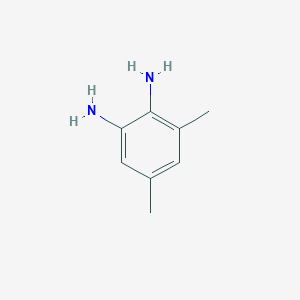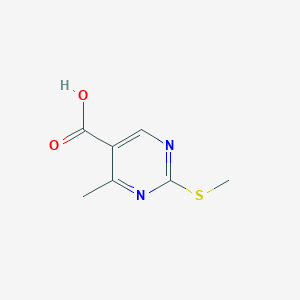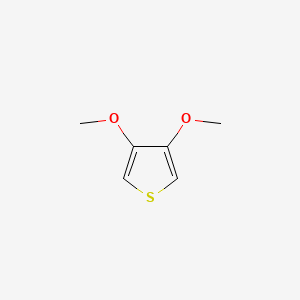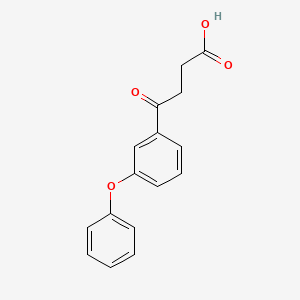
4-Cloro-5-nitro-6-(pirrolidin-1-il)pirimidina
Descripción general
Descripción
4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with chloro, nitro, and pyrrolidinyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields .
Aplicaciones Científicas De Investigación
4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates targeting various diseases.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
Target of Action
Pyrrolidine derivatives, which include this compound, are known to interact with a variety of biological targets . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric modulation . The exact mode of action would depend on the specific target and the structural characteristics of the compound.
Biochemical Pathways
Pyrrolidine derivatives have been shown to influence various biochemical pathways, depending on their specific targets . For example, some pyrrolidine derivatives have been shown to modulate neurotransmitter systems, while others have been shown to influence cellular signaling pathways .
Pharmacokinetics
Pyrrolidine derivatives are generally known to have good bioavailability due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization .
Result of Action
Pyrrolidine derivatives have been shown to have various biological effects, depending on their specific targets . For example, some pyrrolidine derivatives have been shown to have neuroprotective and anti-inflammatory properties .
Action Environment
The action of 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature . These factors can influence the stability of the compound, its interaction with its target, and its overall efficacy.
Análisis Bioquímico
Biochemical Properties
4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis and metabolism. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or modulating their activity. This compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules is crucial for its biochemical activity .
Cellular Effects
The effects of 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses. Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. The molecular mechanism of action involves a combination of hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or therapeutic outcome. Toxicity studies have indicated that high doses of this compound can cause cellular damage and organ toxicity .
Metabolic Pathways
4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in nucleotide metabolism and synthesis. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and biosynthetic processes. Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects .
Transport and Distribution
The transport and distribution of 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine within cells and tissues are essential for its biochemical activity. It is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The compound’s distribution within tissues can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to affect metabolic enzymes. The compound’s localization can determine its specific biochemical and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4-chloro-5-nitropyrimidine with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The pyrrolidinyl group can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate), solvents (ethanol, DMF).
Reduction: Reducing agents (hydrogen gas, sodium borohydride), catalysts (palladium on carbon), solvents (ethanol, methanol).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Major Products Formed
Substitution: Formation of substituted pyrimidines with various functional groups.
Reduction: Formation of 4-chloro-5-amino-6-(pyrrolidin-1-yl)pyrimidine.
Oxidation: Formation of N-oxides of the pyrrolidinyl group.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-5-nitro-6-(morpholin-4-yl)pyrimidine
- 4-Chloro-5-nitro-6-(piperidin-1-yl)pyrimidine
- 4-Chloro-5-nitro-6-(azepan-1-yl)pyrimidine
Uniqueness
4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of the pyrrolidinyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its biological activity and selectivity towards specific molecular targets .
Propiedades
IUPAC Name |
4-chloro-5-nitro-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O2/c9-7-6(13(14)15)8(11-5-10-7)12-3-1-2-4-12/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMLQBRZMAOTRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395842 | |
| Record name | 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25710-26-3 | |
| Record name | 4-Chloro-5-nitro-6-(1-pyrrolidinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25710-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B1306901.png)

![3-Methyl-4-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenylamino]phenol](/img/structure/B1306903.png)

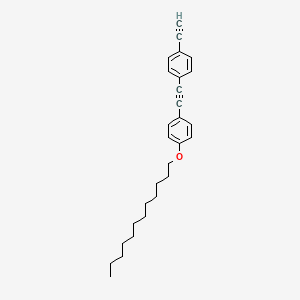
![N-[(3-chlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1306917.png)

